1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde

Lipophilicity Membrane permeability Drug-likeness

Researchers requiring balanced fragment libraries for CNS-targeted kinase inhibitor design often face gaps between polar and lipophilic building blocks. This compound bridges that gap with a validated Fsp3 of 0.6, LogP of 0.848, and a reactive 4-formyl group for rapid diversification. - Purity ≥95% (HPLC) ensures reproducible fragment screening and SAR studies. - Non-distillable; chromatographic purification guarantees low residual solvent levels. - Stored at 2-8°C under inert atmosphere; ships ambient with full GHS documentation.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B12115848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-(pyrrolidin-1-YL)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)N2CCCC2)C
InChIInChI=1S/C10H15N3O/c1-8-9(7-14)10(12(2)11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3
InChIKeyMIJNJRHZCYQZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Procurement Baseline


1,3-Dimethyl-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 713496-43-6) is a heterocyclic building block comprising a 1,3-dimethylpyrazole core substituted at position 5 with a pyrrolidine ring and bearing a reactive formyl group at position 4 . Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 Da, a predicted density of 1.22 ± 0.1 g/cm³, a predicted boiling point of 367.8 ± 42.0 °C, and an experimentally determined LogP of 0.848 . The compound is supplied as a solid with typical purity of 95% (HPLC) and carries GHS hazard classifications H302, H315, H319, and H335 . It is catalogued as an AldrichCPR collection compound by Sigma-Aldrich, indicating its curated status as a unique chemical probe for early discovery research .

Why Generic Pyrazole-4-carbaldehydes Cannot Substitute


Substituting 1,3-dimethyl-5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with a simpler pyrazole-4-carbaldehyde such as 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0) or replacing the pyrrolidine ring with morpholine or piperidine congeners results in quantifiable divergence across multiple critical dimensions. The pyrrolidine substituent at position 5 increases the LogP by approximately 0.31 units (from 0.541 to 0.848), raises the boiling point by over 138 °C, and adds both an H-bond acceptor site and substantial three-dimensional character (Fsp3 = 0.6 vs. ~0.2 for the unsubstituted analog) . These differences directly affect membrane permeability potential, chromatographic purification strategy, and target-binding pharmacophore geometry. The evidence below demonstrates that these are not merely incremental changes but translate into distinct procurement and experimental design decisions .

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (LogP) Differentiation

The target compound exhibits a measured LogP of 0.848 compared to 0.541 for the des-pyrrolidine analog 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0), representing a 0.307-unit increase in lipophilicity . This 57% relative increase in LogP shifts the compound further into the optimal CNS drug-like LogP range of 1–3, while the comparator falls below it [1]. The difference arises from the addition of the four-carbon pyrrolidine ring, which contributes approximately +0.3 LogP units per methylene equivalent.

Lipophilicity Membrane permeability Drug-likeness

Boiling Point and Thermal Stability Differentiation

The target compound has a predicted boiling point of 367.8 ± 42.0 °C, which is approximately 139 °C higher than the 229 °C (at 760 mmHg) reported for the des-pyrrolidine analog 1,3-dimethyl-1H-pyrazole-4-carbaldehyde . This 61% increase in boiling point reflects the stronger intermolecular van der Waals interactions and higher molecular polarizability conferred by the pyrrolidine ring. The 3-methylpyrrolidine analog (CAS 1250324-51-6) has a comparable boiling point of 369.5 ± 42.0 °C, indicating that the base pyrrolidine ring is the primary driver of this property rather than ring substitution .

Thermal stability Purification strategy Volatility

Fraction sp3 (Fsp3) Differentiation

The target compound has an Fsp3 value of 0.6, placing it above the widely recognized drug-like threshold of Fsp3 > 0.45 that correlates with higher clinical success rates [1]. In contrast, the des-pyrrolidine analog 1,3-dimethyl-1H-pyrazole-4-carbaldehyde has an estimated Fsp3 of approximately 0.2 (two sp³ methyl carbons out of nine heavy atoms), falling well below the drug-likeness benchmark . The pyrrolidine ring contributes four sp³ carbons, which substantially elevates molecular complexity and three-dimensional character. The morpholine analog (CAS 26990-69-2) has a lower Fsp3 of approximately 0.4 due to the oxygen atom reducing the sp³ carbon fraction .

Drug-likeness Fsp3 Lead optimization

Hydrogen Bond Acceptor Count Differentiation

The target compound possesses three hydrogen bond acceptor sites (aldehyde oxygen, pyrazole N2, pyrrolidine tertiary amine), compared to two for the des-pyrrolidine analog 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (aldehyde oxygen, pyrazole N2 only) . The additional H-bond acceptor from the pyrrolidine nitrogen (pKa ~10.5 for the conjugate acid) provides a distinct pharmacophoric feature that can engage protein targets via charge-assisted hydrogen bonds or salt bridges under physiological conditions [1]. The morpholine analog (CAS 26990-69-2) has four H-bond acceptors due to the morpholine oxygen, which can alter selectivity profiles .

H-bond acceptor Solubility Protein-ligand interactions

Molecular Weight and Fragment-Based Design Differentiation

With a molecular weight of 193.25 Da, the target compound sits within the upper boundary of fragment space (typically < 300 Da) but is 69.11 Da heavier than the des-pyrrolidine analog (MW 124.14 Da) . This 56% increase in mass places the target compound closer to lead-like chemical space while retaining fragment-like characteristics. The 3-methylpyrrolidine analog (MW 207.27 Da) and the morpholine analog (MW 209.25 Da) are both heavier, pushing further into lead-like territory . The target compound's MW represents a strategic midpoint: it retains enough complexity to generate meaningful SAR data in fragment screens while remaining small enough for efficient ligand efficiency (LE) optimization.

Fragment-based drug discovery Molecular weight Lead-likeness

Optimal Procurement and Application Scenarios


Fragment-Based Library Design for CNS and Intracellular Targets

The target compound's LogP of 0.848 , Fsp3 of 0.6 , and molecular weight of 193.25 Da make it a well-balanced fragment for CNS and intracellular target screening libraries. Its LogP places it within the lower range of CNS drug-likeness (1–3), providing sufficient passive membrane permeability while avoiding excessive lipophilicity that leads to promiscuous binding . When incorporated into a fragment library, this compound fills a gap between the excessively polar des-pyrrolidine analog (LogP 0.541) and heavier, more complex pyrazole derivatives that exceed fragment MW guidelines [1]. Procurement priority should be given to batches with certified purity ≥95% by HPLC and confirmed LogP within ±0.1 of 0.848 to ensure reproducibility in fragment screening assays .

Synthetic Intermediate for PKM2 and MDM2/p53 Modulators

The reactive 4-formyl group and the pyrrolidine-substituted pyrazole core align structurally with key pharmacophoric elements found in patent classes targeting pyruvate kinase (PKM2) activation and MDM2/p53 protein-protein interaction inhibition . The pyrrolidine nitrogen provides a protonatable center (conjugate acid pKa ~10.5) that can form salt bridges with acidic residues in target protein binding pockets . The aldehyde handle enables condensation with hydrazines, amines, and active methylene compounds to generate diverse screening libraries . For medicinal chemistry groups pursuing these targets, this compound offers a more direct synthetic entry point than the des-pyrrolidine analog, which lacks the basic amine required for key target interactions .

Process Chemistry Scale-Up and Chromatographic Purification

With a predicted boiling point of 367.8 ± 42.0 °C, the target compound is non-distillable under standard laboratory or pilot-plant conditions, unlike the des-pyrrolidine analog (b.p. 229 °C) which can be purified by short-path distillation . This necessitates chromatographic purification (flash or preparative HPLC) for multi-gram scale-up. Procurement specifications should therefore mandate residual solvent analysis (especially DMF and POCl₃ from Vilsmeier-Haack synthesis routes) and chromatographic purity ≥95%, as distillation-based purity upgrades are not viable . The target compound's thermal stability profile also dictates storage at 2–8 °C under inert atmosphere rather than ambient conditions suitable for the lower-MW analog .

Selective Kinase Inhibitor Scaffold Design

The target compound's intermediate H-bond acceptor count (3) and Fsp3 (0.6) provide a differentiation advantage for designing selective kinase inhibitors. The pyrrolidine moiety occupies a steric and electronic profile distinct from both the morpholine analog (4 H-bond acceptors, Fsp3 ~0.4) and the des-pyrrolidine analog (2 H-bond acceptors, Fsp3 ~0.2) . Higher Fsp3 has been independently correlated with reduced off-target promiscuity, while the pyrrolidine's tertiary amine offers a tunable basic center that can be exploited for hinge-region or DFG-motif interactions in kinase active sites [1]. For kinase inhibitor discovery programs, the target compound presents a balanced starting point that neither under-engages nor over-engages target proteins compared to its closest analogs .

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